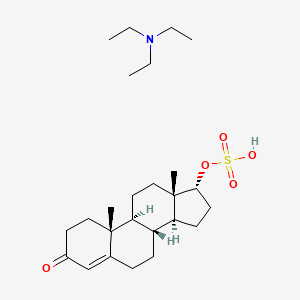

Epitestosterone Sulfate Triethylamine Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epitestosterone Sulfate Triethylamine Salt is a metabolite with the molecular formula C25H43NO5S and a molecular weight of 469.68 . It belongs to the categories of hormones, steroids and derivatives .

Molecular Structure Analysis

The molecular structure of Epitestosterone Sulfate Triethylamine Salt consists of 25 carbon atoms, 43 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of Epitestosterone Sulfate Triethylamine Salt include a molecular weight of 469.68 and a molecular formula of C25H43NO5S .Applications De Recherche Scientifique

Age- and Sex-Related Variations in Epitestosterone Levels

Research has demonstrated that epitestosterone, acting as a weak antiandrogen, exhibits variations in serum concentrations across different ages and sexes. In a study, epitestosterone levels showed a peak at around 20 years of age in women, with a decline up to menopause followed by an increase. In men, the peak was around 35 years of age, with a continuous decrease afterward. These findings suggest that the concentrations of epitestosterone are sufficient to exert antiandrogenic actions, with implications for understanding its role as an endogenous antiandrogen (Havlíková et al., 2002).

Metabolic Pathways and Glucuronidation of Epitestosterone

Another study highlights the role of UDP-glucuronosyltransferases (UGTs) in the metabolism of epitestosterone and testosterone. UGTs display converse specificity in glucuronidating testosterone and epitestosterone, which is significant for understanding the metabolic pathways and potential for detecting doping in sports. UGT2B7 mainly catalyzes epitestosterone glucuronidation, providing insights into the substrate specificity and stereoselectivity of human UGTs (Sten et al., 2009).

Detection of Epitestosterone Doping

The detection of epitestosterone doping has been a subject of research due to its potential to mask testosterone doping. A study using isotope ratio mass spectrometry developed a method for measuring delta(13)C values for urinary epitestosterone. This method aids in identifying synthetic epitestosterone administration by comparing the delta(13)C values against natural levels, offering a definitive approach to detect epitestosterone administration (Aguilera et al., 2002).

Nonclassical Actions of Epitestosterone

Research on the nonclassical actions of epitestosterone, particularly its effects on Sertoli cells in seminiferous tubules, provides insight into its biological functions. Epitestosterone and testosterone have been shown to produce similar effects on the membrane potential and membrane input resistance of Sertoli cells, indicating that epitestosterone acts via a nonclassical signaling pathway. This understanding expands the knowledge of epitestosterone's role beyond its antiandrogenic activities (de Castro et al., 2012).

Analytical Methods for Epitestosterone Determination

The development of analytical methods for the quantification of epitestosterone in biological samples, such as urine, has been crucial for both clinical and doping control purposes. Techniques involving liquid chromatography and mass spectrometry have been optimized for sensitive and specific detection of epitestosterone and its conjugates, facilitating research and monitoring of its levels in various contexts (Jenkinson et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRILWRSYZNKSA-RNTRTCFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epitestosterone Sulfate Triethylamine Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)

![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)